5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is an intriguing compound within the pyrazolotriazine family. Its unique structure, which incorporates a pyrazolo[1,5-d][1,2,4]triazine core with diverse substituents, makes it significant in various fields of research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step reactions:
Initial Formation of Quinoline Derivative: : Starting with commercially available aniline derivatives, quinoline is synthesized via Skraup synthesis.
Pyrazolo[1,5-d][1,2,4]triazine Core Formation: : This involves cyclization reactions, usually starting from hydrazine derivatives and suitable diketones.
Final Assembly: : The different synthesized intermediates are subjected to condensation reactions under controlled temperature and solvent conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production methods would likely be scaled up from laboratory protocols. This would involve optimizing solvent use, reaction times, temperatures, and purification steps to ensure high yield and purity. Automation and continuous flow reactions may also be used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the quinoline ring.
Reduction: : Reduction of the naphthalen-1-yl group can occur under suitable conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazolotriazine core.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminum hydride.
Substitution: : Depending on the site of substitution, common reagents include halogens, amines, and various electrophiles/nucleophiles.
Major Products Formed
Oxidation: : Leads to oxidized quinoline derivatives.
Reduction: : Produces reduced naphthyl derivatives.
Substitution: : Substituted products vary based on the introduced groups.
Scientific Research Applications
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has multiple scientific applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Potential as a biological probe due to its specific binding properties.
Medicine: : Investigated for therapeutic potentials, including anticancer and antimicrobial properties.
Industry: : Application in material science for the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The compound's mechanism of action, especially in biological systems, involves:
Molecular Targets: : It interacts with specific enzymes and receptors.
Pathways Involved: : Participates in cellular pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
When compared to other compounds in the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family, this particular compound stands out due to:
Unique Substituents: : The combination of quinoline and naphthyl groups.
Increased Activity: : Higher biological activity in some assays.
List of Similar Compounds
5-(2-(1H-indol-3-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
5-(2-(2H-chromen-3-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
So there you have it—a dive into the fascinating world of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one. What part intrigued you the most?
Properties
CAS No. |
1326825-07-3 |
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Molecular Formula |
C26H21N5O2 |
Molecular Weight |
435.487 |
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H21N5O2/c32-25(29-14-6-10-19-8-2-4-13-23(19)29)16-30-26(33)24-15-22(28-31(24)17-27-30)21-12-5-9-18-7-1-3-11-20(18)21/h1-5,7-9,11-13,15,17H,6,10,14,16H2 |
InChI Key |
WLETXRBOHIUWIH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC6=CC=CC=C65 |
solubility |
not available |
Origin of Product |
United States |
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